molecular formula C18H21N5O5S B6546335 N-(3,4-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-28-0

N-(3,4-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B6546335
CAS No.: 897453-28-0
M. Wt: 419.5 g/mol
InChI Key: XLDUGSDBSWTGBH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a synthetic purine derivative characterized by a xanthine-like core structure (1,3,9-trimethyl-2,6-dioxo-tetrahydro-1H-purine) linked via a sulfanyl-acetamide bridge to a 3,4-dimethoxyphenyl group. This compound is structurally analogous to adenosine receptor ligands, particularly those targeting A2B receptors, due to the purine scaffold’s role in modulating adenosine signaling pathways . Its design likely aims to optimize electronic and steric properties for enhanced receptor binding or metabolic stability, as seen in related purine-based therapeutics.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)29-9-13(24)19-10-6-7-11(27-4)12(8-10)28-5/h6-8H,9H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDUGSDBSWTGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

This compound features a dimethoxyphenyl group and a purine derivative with a sulfanyl linkage. Its structural complexity suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The purine moiety is known to interact with various kinases and phosphatases, which are crucial in cellular signaling pathways. Compounds similar to this structure have shown promise as inhibitors of protein kinases, which play vital roles in cancer and other diseases .
  • Receptor Modulation : The presence of the dimethoxyphenyl group may enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems or inflammatory responses. Research indicates that related compounds can act on adenosine receptors, impacting immune responses and inflammation .

Study 1: Antitumor Activity

A study investigated the antitumor effects of related purine derivatives. Results showed that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers .

Study 2: Anti-inflammatory Properties

Another research focused on the anti-inflammatory effects of similar compounds. The findings indicated significant reductions in pro-inflammatory cytokines when tested in vitro on macrophage cultures, suggesting that the compound may modulate immune responses effectively .

Comparative Data Table

Activity Observed Effects Reference
AntitumorInduces apoptosis
Anti-inflammatoryReduces cytokine levels
Enzyme inhibitionInhibits protein kinases

Toxicity and Safety Profile

While specific toxicity data for N-(3,4-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is limited, related compounds have demonstrated varying degrees of toxicity depending on dosage and route of administration. It is crucial to conduct thorough toxicological evaluations before considering clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(2,4-Difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

The most closely related analog is N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide (CAS: 897454-01-2), which substitutes the 3,4-dimethoxyphenyl group with a 2,4-difluorophenyl moiety .

Structural and Physicochemical Differences
Property Target Compound (3,4-dimethoxyphenyl) Analog (2,4-difluorophenyl)
Molecular Formula C₁₈H₂₁N₅O₅S* C₁₆H₁₅F₂N₅O₃S
Molecular Weight ~427.45 g/mol 395.384 g/mol
Substituent Electronic Effects Electron-donating (methoxy groups) Electron-withdrawing (fluorine atoms)
Polarity Higher (due to methoxy O-atoms) Lower
Lipophilicity (LogP) Estimated lower Higher (fluorine enhances hydrophobicity)

*Derived by replacing fluorine atoms in the analog’s formula with methoxy groups.

Broader Context: Comparison with Other Acetamide-Purine Hybrids

  • Example : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Molecules 2013, 18, 3266-3278) :
    • Features a sulfamoyl linker and tetrahydrofuran ring instead of the purine core.
    • Demonstrated moderate bioactivity (IC₅₀ ~10 μM in preliminary assays), suggesting that the purine-sulfanyl-acetamide scaffold in the target compound may offer superior target engagement due to the purine moiety’s inherent receptor affinity.

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